2-(Methylsulfonyl)-3,5-diphenylpyrimidin-4(3H)-one
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Overview
Description
2-(Methylsulfonyl)-3,5-diphenylpyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a methylsulfonyl group and two phenyl groups attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)-3,5-diphenylpyrimidin-4(3H)-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of acetylacetone with thiourea in the presence of hydrochloric acid to yield 4,6-dimethyl-1-mercaptopyrimidine. This intermediate is then methylated using dimethyl carbonate and tetrabutylammonium bromide, followed by oxidation with hydrogen peroxide and sodium tungstate to afford the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. The use of environmentally friendly reagents such as dimethyl carbonate for methylation and hydrogen peroxide for oxidation is preferred to minimize hazardous waste and improve overall yield .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfonyl)-3,5-diphenylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, particularly at positions 2 and 5.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of sodium tungstate is commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like potassium cyanide (KCN) and Grignard reagents are used for nucleophilic substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methylsulfonyl)-3,5-diphenylpyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a neuroprotective and anti-neuroinflammatory agent.
Medicine: Explored for its antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Methylsulfonyl)-3,5-diphenylpyrimidin-4(3H)-one involves its interaction with various molecular targets. The compound can act as an alkylating agent, where its alkyl-oxygen bonds undergo fission and react with nucleophilic sites within the intracellular milieu. This interaction can lead to the inhibition of key enzymes and pathways, such as the NF-kB inflammatory pathway, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylsulfonyl-5-chloropyrimidine-4-carboxylic acid: Similar in structure but with a carboxylic acid group.
4,6-Dimethyl-2-(methylsulfonyl)pyrimidine: Lacks the phenyl groups present in 2-(Methylsulfonyl)-3,5-diphenylpyrimidin-4(3H)-one.
Uniqueness
This compound is unique due to the presence of both methylsulfonyl and phenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C17H14N2O3S |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-methylsulfonyl-3,5-diphenylpyrimidin-4-one |
InChI |
InChI=1S/C17H14N2O3S/c1-23(21,22)17-18-12-15(13-8-4-2-5-9-13)16(20)19(17)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI Key |
APYIGIIGCSJFDC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=O)N1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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